

GSK3179106: A Technical Overview of a Gut-Restricted RET Kinase Inhibitor

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Introduction

GSK3179106 is a first-in-class, potent, and selective small molecule inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] Developed by GlaxoSmithKline, this compound has been investigated as a potential therapeutic for Irritable Bowel Syndrome (IBS).[1][3] The rationale for its development stems from the critical role of RET signaling in the development and maintenance of the enteric nervous system (ENS).[1] Dysregulation of the ENS is believed to contribute to the symptoms of IBS, such as abdominal pain and altered bowel habits. GSK3179106 is designed to be gut-restricted, minimizing systemic exposure and potential side effects. This document provides a comprehensive technical overview of the discovery and development of GSK3179106, including its mechanism of action, key preclinical and clinical data, and detailed experimental methodologies.

Discovery and Medicinal Chemistry

The discovery of **GSK3179106** was the result of a targeted screening effort and subsequent structure-activity relationship (SAR) optimization. The aim was to develop a potent and selective RET inhibitor with physicochemical properties that would limit its absorption from the gastrointestinal tract. The chemical name for **GSK3179106** is 2-(4-(4-ethoxy-6-oxo-1,6-dihydropyridin-3-yl)-2-fluorophenyl)-N-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)acetamide. The medicinal chemistry campaign focused on optimizing potency, selectivity,



and minimizing mutagenicity, leading to the identification of **GSK3179106** as a clinical candidate.

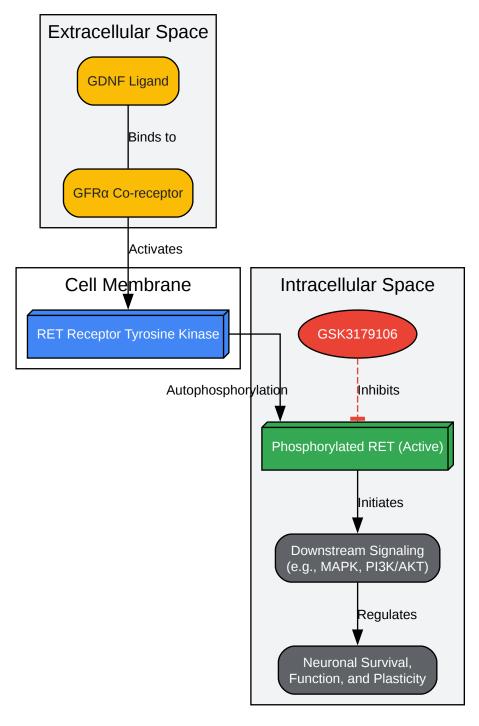
Mechanism of Action

GSK3179106 functions as a potent inhibitor of RET kinase. RET is a receptor tyrosine kinase that, upon binding to its co-receptor/ligand complex (GFRα/GDNF family ligands), undergoes dimerization and autophosphorylation, initiating downstream signaling cascades. These pathways are crucial for neuronal survival, function, and plasticity within the ENS. In conditions like IBS, it is hypothesized that sensitization of colonic afferent neurons contributes to visceral hypersensitivity. By inhibiting RET kinase in the gut, **GSK3179106** is intended to normalize neuronal function and alleviate the symptoms of IBS.

Below is a diagram illustrating the proposed signaling pathway of RET and the inhibitory action of **GSK3179106**.



RET Signaling Pathway and Inhibition by GSK3179106



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Caption: RET signaling pathway and its inhibition by **GSK3179106**.

Preclinical Pharmacology



In Vitro Potency and Selectivity

GSK3179106 demonstrated potent inhibition of RET kinase in biochemical assays. Its selectivity was assessed against a broad panel of other kinases.

Table 1: In Vitro Potency and Selectivity of GSK3179106

| Target/Assay | IC50 (nM) |
|-----------------------------|-------------------------------|
| RET (human, biochemical) | 0.3 |
| RET (human, biochemical) | 0.4 |
| RET (rat, biochemical) | 0.2 |
| RET (cellular) | 11 |
| VEGFR2 | 273-fold less potent than RET |
| Kinase Panel (>300 kinases) | 26 kinases inhibited at 1 μM |

Cellular Activity

The inhibitory effect of **GSK3179106** on RET phosphorylation and cell proliferation was evaluated in various cell lines.

Table 2: Cellular Activity of GSK3179106

| Cell Line | Assay | IC50 (nM) | Reference |
|---------------------------|---------------------|-----------|-----------|
| TT (RET-dependent) | Proliferation | 25.5 | _ |
| SK-N-AS (RET-independent) | Proliferation | >10,000 | |
| A549 (RET-independent) | Proliferation | >10,000 | _ |
| SK-N-AS | RET Phosphorylation | 4.6 | _ |
| тт | RET Phosphorylation | 11.1 | _ |



In Vivo Efficacy

The efficacy of **GSK3179106** was assessed in a rat model of colonic hypersensitivity, a key feature of IBS.

Table 3: In Vivo Efficacy of GSK3179106 in a Rat Model of Colonic Hypersensitivity

| Dose | Route of Administration | Dosing Regimen | Outcome | Reference |
|----------|----------------------------|-----------------------------|--|-----------|
| 10 mg/kg | Oral (p.o.) | Twice daily for 3.5 days | Reduced visceromotor response to colorectal distension | |

Pharmacokinetics

Pharmacokinetic studies were conducted in rats to evaluate the distribution of **GSK3179106**, confirming its gut-restricted properties.

Table 4: Pharmacokinetic Parameters of GSK3179106 in Rats



| Parameter | Value | Conditions | Reference |
|-----------------------|---------------|--|-----------|
| AUC (plasma) | 102 ng∙h/mL | 0.06 mg/kg single IV dose | |
| Cmax (plasma) | 40 ng/mL | 10 mg/kg oral dose, twice daily for 3.5 days | |
| Cmax (colon contents) | 287,500 ng/mL | 10 mg/kg oral dose, twice daily for 3.5 days | _ |
| Cmax (duodenum) | 15,713 ng/mL | 10 mg/kg oral dose, twice daily for 3.5 days | |
| Cmax (jejunum) | 12,800 ng/mL | 10 mg/kg oral dose, twice daily for 3.5 days | |
| Cmax (ileum) | 5,520 ng/mL | 10 mg/kg oral dose, twice daily for 3.5 days | _ |

Clinical Development

GSK3179106 progressed to Phase I clinical trials in healthy volunteers to assess its safety, tolerability, and pharmacokinetics.

Table 5: Overview of Phase I Clinical Trials for GSK3179106



| Trial Identifier | Study Design | Population | Dosing | Key Findings | Reference |
|---------------------|---|--------------------------|--|--|-----------|
| NCT0272728 3 | Single-dose, randomized, placebo- controlled | 16 healthy volunteers | 10 mg to 800 mg | Well tolerated up to 800 mg. Low and less than dose-proportional bioavailability when fasted. Significant food effect observed. | |
| NCT0279899 1 | Repeat-dose, randomized, placebo- controlled | 46 healthy volunteers | 5 mg to 100 mg once daily; 100 mg and 200 mg twice daily for 14 days with food | Well tolerated up to 400 mg total daily dose. Dosedependent exposure up to 100 mg but not doseproportional. Accumulation observed with both once and twice daily dosing. | |

Experimental Protocols RET Kinase Inhibition Assay (Biochemical)

- Principle: To measure the in vitro inhibitory activity of **GSK3179106** against the RET kinase.
- Methodology: A standard enzymatic assay format, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, is typically used. The assay measures the phosphorylation of a substrate peptide by the RET kinase domain.



- Recombinant human RET kinase is incubated with a biotinylated substrate peptide and ATP in an assay buffer.
- GSK3179106 at various concentrations is added to the reaction mixture.
- The reaction is allowed to proceed for a defined period at a controlled temperature.
- The reaction is stopped, and a detection reagent mix containing a europium-labeled antiphosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) is added.
- After incubation, the TR-FRET signal is read on a compatible plate reader. The signal is proportional to the extent of substrate phosphorylation.
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

- Principle: To determine the effect of **GSK3179106** on the proliferation of RET-dependent and RET-independent cancer cell lines.
- Methodology:
 - Cells (e.g., TT, SK-N-AS, A549) are seeded in 96-well plates and allowed to adhere overnight.
 - The cells are then treated with a range of concentrations of GSK3179106 or vehicle control.
 - The plates are incubated for a specified period (e.g., 3 to 8 days).
 - Cell viability is assessed using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
 - Luminescence is measured using a plate reader.
 - IC50 values are determined from the dose-response curves.



In Vivo Colonic Hypersensitivity Model

- Principle: To evaluate the efficacy of GSK3179106 in a non-inflammatory rat model of visceral hypersensitivity.
- Methodology:
 - A transient colonic irritation is induced in rats by a low concentration of acetic acid administered as an enema. This sensitizes the colonic afferent nerves.
 - Rats are treated orally with GSK3179106 (e.g., 10 mg/kg, twice daily for 3.5 days) or vehicle.
 - Following the treatment period, colorectal distension is performed by inflating a balloon catheter inserted into the colon to various pressures.
 - The visceromotor response (VMR), typically quantified by counting abdominal muscle contractions, is visually monitored and recorded.
 - The reduction in the VMR in the drug-treated group compared to the vehicle-treated group indicates an analgesic effect.

The workflow for the in vivo colonic hypersensitivity experiment is depicted below.



In Vivo Colonic Hypersensitivity Workflow Induce Transient Colonic Irritation (Acetic Acid Enema) Oral Administration of GSK3179106 or Vehicle Colorectal Distension (Balloon Inflation) Measure Visceromotor Response (Abdominal Contractions)

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Compare VMR between

Treatment and Vehicle Groups

Caption: Workflow for the in vivo colonic hypersensitivity model.

Conclusion

GSK3179106 is a potent, selective, and gut-restricted RET kinase inhibitor that has shown promise in preclinical models of visceral hypersensitivity. Its development was based on a strong scientific rationale targeting the role of the enteric nervous system in Irritable Bowel Syndrome. The first-in-human studies demonstrated that **GSK3179106** was well-tolerated in healthy volunteers. While there have been no recent reports on its continued development, the data gathered on **GSK3179106** provides a valuable case study in the design and early-stage evaluation of gut-restricted kinase inhibitors for non-oncological indications.



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References

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